molecular formula C30H44O4S B12284974 (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane

(20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane

Cat. No.: B12284974
M. Wt: 500.7 g/mol
InChI Key: CGYQLNJRKJXOND-UHFFFAOYSA-N
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Description

(20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane is a synthetic organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane typically involves multiple steps, starting from a suitable steroid precursor. The key steps may include:

    Methoxylation: Introduction of a methoxy group at the 6th position.

    Sulfonation: Attachment of a p-toluenesulfonoxy group at the 20th position.

    Cyclization: Formation of the cyclo-5A-pregnane structure.

Each step requires specific reagents and conditions, such as methanol for methoxylation, p-toluenesulfonyl chloride for sulfonation, and appropriate catalysts for cyclization.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential effects on biological systems, such as its interaction with enzymes or receptors.

Medicine

In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signaling cascades or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-androstane
  • (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-cholestane

Uniqueness

Compared to similar compounds, (20S)-6-Methoxy-20-(P-toluenesulfonoxy-methyl)-3B,5-cyclo-5A-pregnane may have unique properties due to the specific arrangement of functional groups and the cyclo-5A-pregnane structure, which could influence its reactivity and biological activity.

Properties

IUPAC Name

2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)propyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4S/c1-19-6-8-22(9-7-19)35(31,32)34-18-20(2)24-10-11-25-23-16-27(33-5)30-17-21(30)12-15-29(30,4)26(23)13-14-28(24,25)3/h6-9,20-21,23-27H,10-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYQLNJRKJXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCC4C3CC(C56C4(CCC5C6)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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